2-(2-Pyridyl)-4-benzyl-2-oxazoline

説明

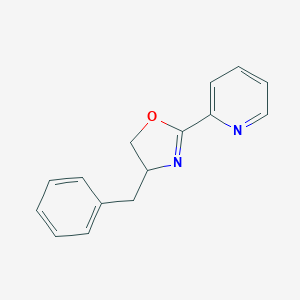

2-(2-Pyridyl)-4-benzyl-2-oxazoline is a heterocyclic compound that features both pyridine and oxazoline rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-pyridylmethylamine with benzyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazoline ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Coordination Reactions with Transition Metals

2-(2-Pyridyl)-4-benzyl-2-oxazoline forms stable complexes with metals, critical for catalytic applications.

| Metal Complex | Reaction Conditions | Application | Reference |

|---|---|---|---|

| Ni(II) | DMA solvent, Zn reductant | Cross-coupling of aryl halides and benzyl derivatives | |

| Co(II) | DMA, 60–80°C | Hydrosilylation and aziridination |

Mechanistic Insights :

-

The ligand stabilizes metal intermediates (e.g., (dtbbpy)Ni(Ar)(X)) during catalytic cycles .

-

Competing pathways (e.g., protonation, hydrogen abstraction) lead to byproducts like benzene or toluene .

Substitution and Functionalization Reactions

The benzyl and pyridyl groups undergo selective modifications.

Example Reactions :

-

Oxidation :

-

Nucleophilic Substitution :

Microwave-Assisted Synthesis :

| Entry | Conditions | Yield |

|---|---|---|

| 1 | Zn(OAc)₂, glycerol, 110°C | 88% |

| 2 | Conventional heating, 70°C | <5% |

Comparative Reactivity with Analogues

| Compound | Key Difference | Catalytic Efficiency |

|---|---|---|

| 2,2′-Bis[(4S)-4-benzyl-2-oxazoline] | Lacks pyridyl coordination site | Lower enantioselectivity in Ni catalysis |

| 2,6-Bis[(4S)-benzyl-oxazoline]pyridine | Rigid pyridyl backbone | Enhanced thermal stability |

Challenges and Limitations

科学的研究の応用

Chemical Synthesis

1. Use as a Ligand in Coordination Chemistry

- 2-(2-Pyridyl)-4-benzyl-2-oxazoline serves as a bidentate ligand in coordination complexes, particularly with transition metals. Its ability to form stable chelates enhances the reactivity of metal centers, making it valuable in catalysis and materials synthesis.

Case Study: Catalytic Applications

- Research has demonstrated that complexes formed with this ligand exhibit significant catalytic activity in various organic transformations, including cross-coupling reactions and asymmetric synthesis. For instance, a study reported that palladium complexes with this compound showed enhanced selectivity in Suzuki coupling reactions, yielding higher percentages of desired products compared to other ligands .

Biological Applications

1. Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Activity Type | Target Organism | Observed Effect | Concentration/MIC |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 50 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | MIC = 75 µg/mL |

Case Study: Efficacy Against Pathogens

- A study assessed the efficacy of this compound against common pathogens. The results indicated that it effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

2. Anticancer Potential

- In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.

| Cell Line Tested | Observed Effect | IC50 Value |

|---|---|---|

| HeLa (cervical cancer) | Cytotoxicity | IC50 = 25 µM |

| MCF-7 (breast cancer) | Cytotoxicity | IC50 = 30 µM |

Case Study: Mechanism of Action

- The anticancer activity is hypothesized to involve the induction of apoptosis through caspase activation pathways. Flow cytometry analysis revealed increased early apoptotic cells following treatment with this compound, indicating its potential as a chemotherapeutic agent .

Material Science Applications

1. Polymer Chemistry

- This compound is utilized as a monomer in the synthesis of functionalized polymers. These polymers can be tailored for specific applications such as drug delivery systems and smart materials.

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Poly(2-oxazoline) | Biomedical applications | Biocompatibility |

| Functionalized Polymers | Drug delivery systems | Controlled release |

Case Study: Drug Delivery Systems

- Research has focused on developing drug delivery systems using polymers derived from this compound. These systems demonstrated improved drug solubility and release profiles, making them suitable for various therapeutic applications .

作用機序

The mechanism by which 2-(2-Pyridyl)-4-benzyl-2-oxazoline exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles or other chemical transformations . Additionally, its ability to form hydrogen bonds and π-π interactions makes it a versatile molecule in various chemical and biological contexts.

類似化合物との比較

2-(2-Pyridyl)imidazole: Shares the pyridine ring but has an imidazole ring instead of oxazoline.

2-(2-Pyridyl)pyrimidine: Contains a pyrimidine ring in place of the oxazoline ring.

2-(2-Pyridyl)benzimidazole: Features a benzimidazole ring instead of oxazoline.

Uniqueness: 2-(2-Pyridyl)-4-benzyl-2-oxazoline is unique due to the presence of the oxazoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or reactivity profiles .

生物活性

2-(2-Pyridyl)-4-benzyl-2-oxazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 242.28 g/mol. The compound features a pyridine ring, a benzyl group, and an oxazoline moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has shown that oxazoline derivatives, including this compound, exhibit antimicrobial properties. In particular, studies indicate that modifications in the phenyl ring can lead to enhanced activity against various bacterial strains. For example, a related study found that certain oxazolines demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 7.7 µM for some derivatives .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. A structure-activity relationship study revealed that substituents on the benzyl group could influence cytotoxicity against cancer cell lines. Compounds with specific substitutions exhibited improved potency, suggesting that the oxazoline scaffold may be a promising lead for developing new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species Scavenging : Some oxazolines have been shown to possess antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .

Study 1: Antituberculosis Activity

A study conducted on various oxazoline derivatives demonstrated that certain compounds exhibited potent antitubercular activity. The most effective analogs contained dual substitutions on the phenyl ring, leading to MIC values significantly lower than those of the parent compounds .

Study 2: Cytotoxicity Evaluation

In vitro tests on cancer cell lines revealed that this compound displayed selective cytotoxicity. The compound was tested against several human cancer cell lines, showing varying degrees of effectiveness depending on the structural modifications made to the benzyl moiety .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Pyridine Substitution : The position and nature of substituents on the pyridine ring affect biological activity.

- Benzyl Modifications : Variations in the benzyl group significantly impact the compound's efficacy against microbial and cancerous cells.

| Compound | Structure | MIC (µM) | Activity |

|---|---|---|---|

| Compound A | Structure | 7.7 | Antituberculosis |

| Compound B | Structure | 0.95 | Anticancer |

| Compound C | Structure | 40.4 | Moderate Activity |

特性

IUPAC Name |

4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDASQLQVBBTNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559063 | |

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108915-08-8 | |

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。